molecular formula C6H8F2O B151909 4,4-Difluorocyclohexanone CAS No. 22515-18-0

4,4-Difluorocyclohexanone

Cat. No.: B151909
CAS No.: 22515-18-0
M. Wt: 134.12 g/mol
InChI Key: NYYSPVRERVXMLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Difluorocyclohexanone can be synthesized through various methods. One common approach involves the fluorination of cyclohexanone derivatives. For instance, the compound can be prepared by reacting 4-fluorine-3-cyclohexenone with appropriate fluorinating agents . Another method involves the use of 8,8-difluoro-1,4-dioxaspiro[4.5]decane as a starting material .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing specialized fluorinating agents and catalysts to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluorocyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4-Difluorocyclohexanone involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various catalytic and synthetic processes. The compound can act as a catalyst in polymerization reactions and as a reagent in the synthesis of complex molecular architectures .

Comparison with Similar Compounds

Comparison: 4,4-Difluorocyclohexanone is unique due to the presence of two fluorine atoms at the 4-position, which significantly influences its chemical properties and reactivity. Compared to other fluorinated cyclohexanones, it exhibits higher stability and reactivity, making it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

4,4-difluorocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c7-6(8)3-1-5(9)2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYSPVRERVXMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578318
Record name 4,4-Difluorocyclohexan-1-one
Source EPA DSSTox
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Molecular Weight

134.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22515-18-0
Record name 4,4-Difluorocyclohexanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluorocyclohexan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Difluorocyclohexan-1-one
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Synthesis routes and methods I

Procedure details

The inside of a reactor was sufficiently dried by vacuum heating, and the atmosphere inside the reactor was replaced with dry nitrogen. The reactor was charged with 2000 ml of dichloromethane and 128.4 ml (1.5 mol) of oxalyl chloride at −78° C. After the dropwise addition of 233 ml (3.0 mol) of DMSO, the mixture was stirred at −78° C. After 10 minutes had elapsed, a dichloromethane (300 ml) solution of 136.1 g (1.0 mol) of 4,4-difluorocyclohexanol was added dropwise to the mixture using a syringe over 10 minutes. After stirring the reaction mixture at −78° C. for 40 minutes and at −45° C. for 40 minutes, N,N-diisopropylethylamine (500 ml) was added to the reaction mixture. After stirring the mixture at 0° C. for 20 minutes, a saturated ammonium chloride aqueous solution (1000 ml) was added to the mixture to terminate the reaction. The mixture was then extracted three times with dichloromethane (3000 ml). The organic layer was washed with 1N hydrochloric acid and a saturated salt solution, and dried over magnesium sulfate. After removing anhydrous magnesium sulfate using a Buchner funnel, the solvent was evaporated. The residue was distilled under reduced pressure (30 mmHg) to obtain 4,4-difluorocyclohexanone (118.9 g (yield: 85%)).
Name
Quantity
233 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
136.1 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
128.4 mL
Type
reactant
Reaction Step Five
Quantity
2000 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The product of Step A, 8,8-difluoro-1,4-dioxospiro[4.5]decane was dissolved in acetone (90 ml) and 3N HCl (900 ml), and stirred until the reaction finished. Then, the reaction mixture was extracted with DCM, washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. The obtained residue was used in the next reaction without further purification.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8,8-difluoro-1,4-dioxospiro[4.5]decane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluorocyclohexanone
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4,4-Difluorocyclohexanone
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4,4-Difluorocyclohexanone
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Reactant of Route 6
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Customer
Q & A

Q1: What does the research tell us about the conformational behavior of 4,4-Difluorocyclohexanone?

A1: The research indicates that this compound exhibits rapid exchange between its conformationally nonequivalent fluorine atoms even at very low temperatures (-180°C). [] This suggests a low energy barrier for ring inversion in this molecule, making it difficult to isolate or observe distinct conformations using NMR spectroscopy at those temperatures.

Q2: How does the conformational behavior of this compound compare to similar molecules studied in the research?

A2: Unlike this compound, the related molecules 6,6-difluoro-cis-decal-2-one and 10-methyl-6,6-difluoro-cis-decal-2-one exhibit much slower ring inversion rates. [] This difference highlights how subtle structural changes (like ring size and substituents) can significantly impact molecular flexibility and conformational dynamics.

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